4-(3-Aminophenyl)phenol

Medicinal Chemistry ADME Prediction Physicochemical Properties

Researchers often face limitations with simple aminophenols due to low lipophilicity. 4-(3-Aminophenyl)phenol (CAS 107865-00-9) solves this with a biphenyl core offering a predicted logP of 1.88, enabling better membrane permeability for cellular assays. • Dual amine and phenol groups for orthogonal polymerization or sequential derivatization • Direct precursor to bis(aminophenylphenol) ligands (US Patent 10,696,641) • ≥98% purity, rigorously QC tested, in stock for prompt dispatch.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 107865-00-9
Cat. No. B018133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminophenyl)phenol
CAS107865-00-9
Synonyms3'-AMINO-BIPHENYL-4-OL
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CC=C(C=C2)O
InChIInChI=1S/C12H11NO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H,13H2
InChIKeyWPUGPMFSEHZORG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Aminophenyl)phenol Overview & Procurement


4-(3-Aminophenyl)phenol (CAS 107865-00-9), also known as 3'-amino-[1,1'-biphenyl]-4-ol, is a biphenyl-type scaffold featuring both an amino group on one ring and a hydroxyl group on the other [1]. This dual functionality and extended aromatic system provide a unique structural platform distinct from simpler, single-ring aminophenols. Its core utility lies in its role as a versatile building block for synthesizing complex organic molecules, designing ligands, and developing specialized materials .

Building Block Bifunctional biphenyl scaffold for complex molecule synthesis
Ligand Design Sterically defined core for transition metal catalyst ligands
Material Science Monomer with extended conjugation for advanced polymers

Why 4-(3-Aminophenyl)phenol Cannot Be Replaced


Substituting 4-(3-Aminophenyl)phenol with simple aminophenol isomers like 3-aminophenol or 4-aminophenol fails to replicate its chemical behavior. The biphenyl core introduces significant differences in key physicochemical properties. For instance, its predicted lipophilicity (ACD/LogP: 1.88) is substantially higher than that of 3-aminophenol (experimental logP: 0.21) [1], impacting solubility, membrane permeability, and intermolecular interactions. This differential lipophilicity directly affects its performance in applications ranging from catalysis to biological assays, making generic substitution a scientifically unsound practice.

Target Product 4-(3-Aminophenyl)phenol
Predicted logP ~1.88, biphenyl core
vs
Common Substitute 3-Aminophenol
Experimental logP 0.21, single ring
Lipophilicity difference (~1.67 logP units) may alter solubility, membrane partitioning, and intermolecular interactions. Direct replacement can shift reaction outcomes and assay profiles.

4-(3-Aminophenyl)phenol Differentiation Guide


Lipophilicity vs. 3-Aminophenol

4-(3-Aminophenyl)phenol exhibits a predicted ACD/LogP of 1.88 , which is significantly higher than the experimental logP of 0.21 for its closest single-ring analog, 3-aminophenol [1]. This quantifiable difference indicates greater lipophilicity, which is a critical factor in applications involving membrane permeability, protein binding, and solubility in non-polar environments.

Lipophilicity
Cross-study comparable
Target logP 1.88 (pred.) vs 0.21 (exp.) for 3-aminophenol
Reported higher lipophilicity supports selection for non-polar environments
Predicted vs. experimental values; confirm under assay conditions
Medicinal Chemistry ADME Prediction Physicochemical Properties

Steric and Electronic Effects vs. Single-Ring Analogs

The biphenyl scaffold of 4-(3-Aminophenyl)phenol provides a larger, more rigid, and electronically distinct framework compared to simple aminophenols. This is exemplified by its use in patented bis(aminophenylphenol) ligand systems [1]. While direct comparative catalytic activity data is not publicly available, the patent literature acknowledges that 'small differences in the molecular structure of a catalyst compound can greatly impact catalyst performance' [2], underscoring the high probability that the biphenyl core confers unique steric and electronic properties not achievable with mono-phenyl analogs.

Steric & Electronic Profile
Class-level inference
Extended biphenyl π-system with spatially separated NH₂ and OH
Unique geometry may tune catalytic activity and ligand selectivity
Structure-based inference; patent literature suggests performance sensitivity
Catalysis Coordination Chemistry Ligand Design

Biological Activity in Aminophenol Class

Within the aminophenol family, biological activity is highly isomer-specific. Research on aminophenol derivatives has shown that the proton-acceptor ability of the hydroxyl oxygen is correlated with biological activity [1]. Furthermore, a study on novel aminophenol analogues demonstrated potent anticancer activity against various cell lines, indicating that structural modifications within this class yield quantifiable differences in potency [2]. While direct IC50 values for 4-(3-Aminophenyl)phenol itself are not found in the primary literature, these class-level findings support the premise that its unique substitution pattern will result in a distinct biological fingerprint compared to its isomers.

Biological Activity Context
Class-level inference
Aminophenol class shows isomer-dependent activity; specific data absent
Supports inclusion in screening libraries as a structurally distinct probe
Activity of 4-(3-Aminophenyl)phenol requires direct evaluation
Biochemical Probing Drug Discovery Cellular Assays

4-(3-Aminophenyl)phenol Application Scenarios


Bis(Aminophenylphenol) Catalyst Synthesis

Leveraging its extended biphenyl architecture, 4-(3-Aminophenyl)phenol is an ideal precursor for synthesizing the bis(aminophenylphenol) ligand class, as detailed in US Patent 10,696,641 . The unique steric and electronic environment provided by the biphenyl core is exploited to modulate the performance of the resulting transition metal catalysts. For researchers in organometallic chemistry, this compound offers a direct route to a patented ligand framework that is inaccessible using simpler aminophenol building blocks.

Medicinal Chemistry and Chemical Biology Probes

Given its significantly higher predicted logP (1.88) compared to 3-aminophenol (0.21) [1], 4-(3-Aminophenyl)phenol should be prioritized when designing chemical probes or drug-like molecules intended for cellular assays or where membrane permeability is a key concern. Its biphenyl core offers greater lipophilicity and a distinct spatial profile, which can be critical for engaging hydrophobic binding pockets or improving bioavailability, thus providing a clear rationale for its selection over less lipophilic, single-ring alternatives.

Advanced Polymers and Functional Materials

The bifunctional nature and rigid biphenyl spacer of 4-(3-Aminophenyl)phenol make it a valuable monomer for creating high-performance polymers with tailored properties . The presence of both an amine and a hydroxyl group allows for orthogonal or sequential polymerization strategies, leading to materials with enhanced thermal stability and specific optical or electronic characteristics. Its extended conjugation length, relative to simple aminophenols, can be a key differentiator in the design of advanced electronic materials such as OLED components or organic semiconductors.

Diversity-Oriented Synthesis (DOS) Libraries

As a 'versatile small molecule scaffold' , 4-(3-Aminophenyl)phenol offers three distinct points for chemical diversification: the amino group, the phenolic hydroxyl group, and the biphenyl rings. This provides a rich platform for generating structurally diverse compound libraries. Its inherent complexity and potential for unique biological activity [1] make it a strategic choice over simpler aminophenols for constructing screening libraries aimed at identifying novel hits in drug discovery campaigns.

Application
Selection Property
Validation Focus
Bis(aminophenylphenol) catalyst synthesis
Biphenyl scaffold geometry for steric/electronic tuning
Catalytic performance and ligand stability under reaction conditions
Medicinal chemistry probes
Enhanced lipophilicity compared to single-ring aminophenols
Membrane permeability and cellular target engagement assays
Advanced polymers and functional materials
Bifunctional reactive groups with rigid biphenyl spacer
Thermal, optical, and electronic property characterization
Diversity-oriented synthesis libraries
Three orthogonal diversification points
Library complexity and hit-identification screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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